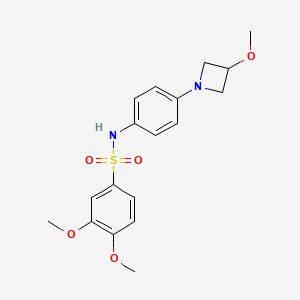3,4-dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide
CAS No.: 2034423-58-8
Cat. No.: VC6175703
Molecular Formula: C18H22N2O5S
Molecular Weight: 378.44
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034423-58-8 |
|---|---|
| Molecular Formula | C18H22N2O5S |
| Molecular Weight | 378.44 |
| IUPAC Name | 3,4-dimethoxy-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C18H22N2O5S/c1-23-15-11-20(12-15)14-6-4-13(5-7-14)19-26(21,22)16-8-9-17(24-2)18(10-16)25-3/h4-10,15,19H,11-12H2,1-3H3 |
| Standard InChI Key | KZWPNZHNXSMQCG-UHFFFAOYSA-N |
| SMILES | COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
The compound’s IUPAC name, 3,4-dimethoxy-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide, reflects its intricate structure . Key features include:
-
A benzenesulfonamide backbone with methoxy (-OCH) groups at positions 3 and 4.
-
An azetidine ring (a four-membered nitrogen heterocycle) substituted with a methoxy group at position 3, connected via a phenyl group to the sulfonamide nitrogen.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.44 g/mol |
| CAS Number | 2034423-58-8 |
| IUPAC Name | 3,4-dimethoxy-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide |
| Topological Polar Surface Area | 98.9 Ų (estimated) |
Synthesis and Preparation
Synthetic Routes
While no explicit synthesis protocol for this compound is published, its structure suggests a multi-step approach analogous to methods used for related benzenesulfonamides . A plausible route involves:
-
Sulfonylation: Reacting 3,4-dimethoxybenzenesulfonyl chloride with 4-(3-methoxyazetidin-1-yl)aniline in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) .
-
Purification: Isolation via column chromatography or recrystallization, given the compound’s moderate polarity .
Similar compounds, such as HIV-1 capsid inhibitors, employ PyBop-mediated couplings and hydrogenation steps for nitro-group reductions, which may apply to derivatives of this molecule .
Table 2: Comparative Synthesis Data for Analogous Sulfonamides
| Compound Class | Key Reagents | Yield (%) | Biological Target |
|---|---|---|---|
| Benzenesulfonamide HIV-1 inhibitors | PyBop, DIEA, Boc-protected amines | 60–85 | HIV-1 capsid protein |
| Pyrazole sulfonamides | Ethanol reflux, hydrazine derivatives | 70–90 | Antimicrobial agents |
Hypothesized Biological Activity and Mechanisms
Table 3: Biological Data for Structural Analogs
| Compound | EC (μM) | CC (μM) | Selectivity Index (SI) |
|---|---|---|---|
| PF-74 (HIV-1 inhibitor) | 0.52 | >47.00 | >90.91 |
| Chalcone sulfonamide (S. aureus) | – | – | MIC: 0.09–1.00 µg/mL |
Computational and Structural Insights
Molecular Modeling and DFT Analysis
While experimental data are lacking, computational methods offer predictive insights:
-
HOMO-LUMO Gap: For analogous chalcone sulfonamides, a narrow energy gap (~3.5 eV) suggests charge-transfer interactions critical for binding biological targets .
-
Mulliken Charges: Electron-rich regions (e.g., sulfonamide oxygen) may facilitate hydrogen bonding with enzymatic active sites .
Future Research Directions
-
Synthesis Optimization: Develop scalable routes with greener solvents (e.g., ethanol/water mixtures) .
-
In Vitro Screening: Prioritize antiviral assays against HIV-1 and SARS-CoV-2, leveraging the compound’s structural similarity to known capsid inhibitors .
-
Structural Modifications: Introduce halogen substituents (e.g., -F, -Cl) to enhance binding affinity and metabolic stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume